Cas no 31505-26-7 (a-D-Galactopyranose, 6-O-methyl-)

6-O-Methyl-α-D-galactopyranose is a methylated derivative of α-D-galactose, where the hydroxyl group at the C-6 position is substituted with a methoxy group. This modification enhances the compound's stability and alters its solubility profile, making it useful in glycochemistry and biochemical research. The methyl group at the 6-position reduces susceptibility to enzymatic degradation, improving its utility as a synthetic intermediate or probe in carbohydrate-based studies. Its well-defined structure and purity make it valuable for investigating glycosylation mechanisms, oligosaccharide synthesis, and receptor-ligand interactions. The compound is particularly relevant in studies of plant polysaccharides and microbial glycans, where methylated sugars play a critical role in structural analysis.
a-D-Galactopyranose, 6-O-methyl- structure
31505-26-7 structure
Product Name:a-D-Galactopyranose, 6-O-methyl-
CAS No:31505-26-7
MF:C7H14O6
MW:194.182463169098
CID:308585
PubChem ID:44269524
Update Time:2025-06-14

a-D-Galactopyranose, 6-O-methyl- Chemical and Physical Properties

Names and Identifiers

    • a-D-Galactopyranose, 6-O-methyl-
    • (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol
    • (2S,3R,4S,5R,6R)-6-(methoxymethyl)tetrahydropyran-2,3,4,5-tetrol
    • 6-O-Methyl-alpha-D-galactopyranose
    • CHEMBL14117
    • P8XHX4S004
    • EINECS 250-664-2
    • 31505-26-7
    • AKOS006287359
    • UNII-P8XHX4S004
    • .ALPHA.-D-GALACTOPYRANOSE, 6-O-METHYL-
    • 6-O-METHYL-.ALPHA.-D-GALACTOPYRANOSE
    • NS00029117
    • DTXSID20185404
    • Inchi: 1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
    • InChI Key: QWJKEQVWXSYDJA-PZRMXXKTSA-N
    • SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC)O)O)O)O

Computed Properties

  • Exact Mass: 194.079
  • Monoisotopic Mass: 194.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4A^2
  • XLogP3: -2.6

Experimental Properties

  • Density: 1.5
  • Boiling Point: 366.3°Cat760mmHg
  • Flash Point: 175.3°C
  • Refractive Index: 1.564

a-D-Galactopyranose, 6-O-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
City Chemical
M1324-1GM
6-o-Methyl-a-D-galactopyranose
31505-26-7 99%
1gm
$1306.06 2023-09-19

Additional information on a-D-Galactopyranose, 6-O-methyl-

Comprehensive Overview of a-D-Galactopyranose, 6-O-methyl- (CAS No. 31505-26-7): Properties, Applications, and Research Insights

a-D-Galactopyranose, 6-O-methyl- (CAS No. 31505-26-7) is a chemically modified monosaccharide derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, structurally characterized by the methylation of the 6-hydroxyl group of a-D-galactopyranose, serves as a pivotal intermediate in synthetic chemistry and glycobiology. Its unique properties, such as enhanced stability and altered solubility compared to its parent sugar, make it invaluable for applications ranging from drug development to carbohydrate-based biomaterials.

In recent years, the demand for specialized sugar derivatives like 6-O-methyl-D-galactose has surged, driven by advancements in glycoscience and the growing interest in functional foods. Researchers and industries alike are exploring its potential in modulating gut microbiota, given the rising consumer focus on prebiotics and digestive health. Additionally, its role in glycoconjugate synthesis—a hotspot in vaccine development—has positioned it as a compound of interest in biopharmaceuticals.

The synthesis of a-D-Galactopyranose, 6-O-methyl- typically involves selective methylation under controlled conditions, ensuring high purity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structural integrity. Notably, its compatibility with enzymatic glycosylation reactions has expanded its utility in producing oligosaccharides with tailored functionalities, addressing needs in nutraceuticals and cosmeceuticals.

From an industrial perspective, scalability and cost-effectiveness remain critical challenges. Innovations in green chemistry, including solvent-free reactions and biocatalytic methods, are being investigated to optimize production. Furthermore, the compound’s potential in drug delivery systems—particularly for enhancing bioavailability of poorly soluble APIs—has sparked collaborations between academia and biotech firms.

Environmental and regulatory considerations also play a role in its adoption. As a non-toxic, biodegradable molecule, 6-O-methyl-D-galactose aligns with the global shift toward sustainable chemistry. Regulatory bodies such as the FDA and EMA have classified similar sugar derivatives as Generally Recognized as Safe (GRAS), facilitating their use in food and therapeutic formulations.

Looking ahead, interdisciplinary studies combining computational modeling and high-throughput screening may unlock novel applications for a-D-Galactopyranose, 6-O-methyl-. Whether in personalized medicine or smart materials, this compound exemplifies how subtle molecular modifications can yield transformative scientific and commercial outcomes.

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